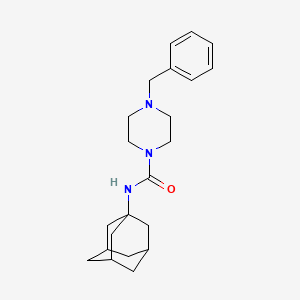![molecular formula C22H23NO4 B5110704 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide, commonly known as "DMPEA-Nhyl," is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of 2-Phenylethylamine, a natural neurotransmitter that plays a vital role in the regulation of mood, attention, and cognition. DMPEA-Nhyl has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of DMPEA-Nhyl is not fully understood, but it is believed to act by modulating the activity of neurotransmitters such as dopamine and serotonin. DMPEA-Nhyl has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMPEA-Nhyl has been shown to possess several biochemical and physiological effects. In animal studies, DMPEA-Nhyl has been shown to reduce inflammation, oxidative stress, and cell death in the brain. Additionally, DMPEA-Nhyl has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of DMPEA-Nhyl is its relatively simple synthesis process, which makes it readily available for laboratory experiments. Additionally, DMPEA-Nhyl has been shown to possess several pharmacological properties that make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of DMPEA-Nhyl is its lack of specificity, as it can interact with multiple neurotransmitter systems in the brain.
Future Directions
There are several future directions for research on DMPEA-Nhyl. One area of interest is in the development of more specific analogs of DMPEA-Nhyl that target specific neurotransmitter systems in the brain. Additionally, further research is needed to determine the optimal dosage and administration route for DMPEA-Nhyl in the treatment of neurodegenerative diseases. Finally, more studies are needed to investigate the long-term effects of DMPEA-Nhyl on brain function and health.
Conclusion:
In conclusion, DMPEA-Nhyl is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEA-Nhyl has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. While further research is needed to fully understand the mechanism of action and optimal dosage of DMPEA-Nhyl, it represents a promising candidate for the treatment of neurodegenerative diseases.
Synthesis Methods
DMPEA-Nhyl can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with 2-bromoethylamine hydrobromide to form the intermediate 3,4-dimethoxyphenyl-2-bromoethyl ketone. This intermediate is then reacted with sodium hydride and 1-naphthol to yield DMPEA-Nhyl. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
DMPEA-Nhyl has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMPEA-Nhyl has been shown to possess neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, DMPEA-Nhyl has been shown to improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-25-20-11-10-16(14-21(20)26-2)12-13-23-22(24)15-27-19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14H,12-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENKRIRZRHOLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

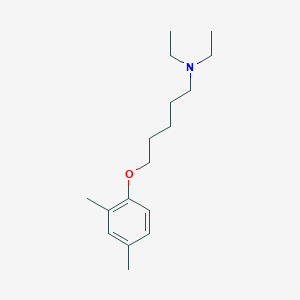
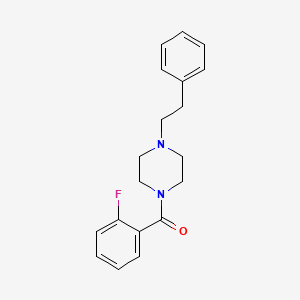
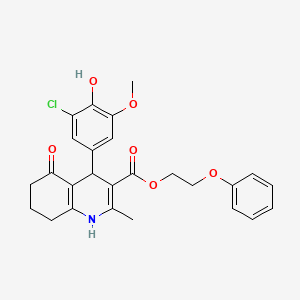
![1-{[1-(4-methylbenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5110632.png)
![ethyl 4,5-dimethyl-2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5110641.png)

![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
![2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)
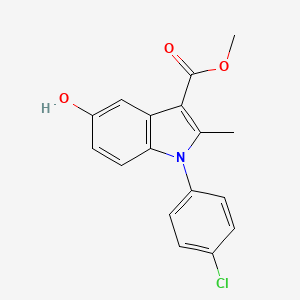
![N-{4-[3-(4-nitrobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]phenyl}acetamide](/img/structure/B5110667.png)
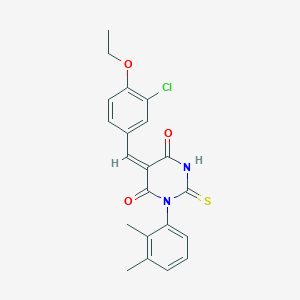

![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)
